
Diethyl2,6-dimethyl-4-(1-methylpyridin-1-ium-2-YL)-1,4-dihydropyridine-3,5-dicarboxylate iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl2,6-dimethyl-4-(1-methylpyridin-1-ium-2-YL)-1,4-dihydropyridine-3,5-dicarboxylate iodide is a complex organic compound that belongs to the class of dihydropyridines. These compounds are known for their diverse applications in medicinal chemistry, particularly as calcium channel blockers. This compound’s unique structure allows it to interact with various biological targets, making it a subject of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl2,6-dimethyl-4-(1-methylpyridin-1-ium-2-YL)-1,4-dihydropyridine-3,5-dicarboxylate iodide typically involves multi-step organic reactions. The process begins with the preparation of the pyridine ring, followed by the introduction of the diethyl ester groups. The final step involves the iodination of the compound to form the iodide salt. Common reagents used in these reactions include diethyl malonate, methylpyridine, and iodine.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions under controlled conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Purification methods such as recrystallization and chromatography are employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
Diethyl2,6-dimethyl-4-(1-methylpyridin-1-ium-2-YL)-1,4-dihydropyridine-3,5-dicarboxylate iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridine derivatives.
Reduction: Reduction reactions can convert the dihydropyridine ring to a fully saturated piperidine ring.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives, while substitution reactions can introduce functional groups like alkyl, aryl, or halogen atoms.
Scientific Research Applications
Diethyl2,6-dimethyl-4-(1-methylpyridin-1-ium-2-YL)-1,4-dihydropyridine-3,5-dicarboxylate iodide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential as a calcium channel blocker and its effects on cardiovascular health.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Diethyl2,6-dimethyl-4-(1-methylpyridin-1-ium-2-YL)-1,4-dihydropyridine-3,5-dicarboxylate iodide involves its interaction with calcium channels in biological membranes. By blocking these channels, the compound can modulate calcium ion flow, affecting various physiological processes. The molecular targets include voltage-gated calcium channels, and the pathways involved are related to calcium signaling.
Comparison with Similar Compounds
Similar Compounds
Nifedipine: Another dihydropyridine calcium channel blocker with similar applications in medicine.
Amlodipine: Known for its long-acting effects as a calcium channel blocker.
Nicardipine: Used in the treatment of hypertension and angina.
Uniqueness
Diethyl2,6-dimethyl-4-(1-methylpyridin-1-ium-2-YL)-1,4-dihydropyridine-3,5-dicarboxylate iodide stands out due to its unique structural features, which may confer specific binding properties and biological activities. Its iodide salt form may also influence its solubility and pharmacokinetics.
Properties
CAS No. |
78005-05-7 |
|---|---|
Molecular Formula |
C19H25IN2O4 |
Molecular Weight |
472.3 g/mol |
IUPAC Name |
diethyl 2,6-dimethyl-4-(1-methylpyridin-1-ium-2-yl)-1,4-dihydropyridine-3,5-dicarboxylate;iodide |
InChI |
InChI=1S/C19H24N2O4.HI/c1-6-24-18(22)15-12(3)20-13(4)16(19(23)25-7-2)17(15)14-10-8-9-11-21(14)5;/h8-11,17H,6-7H2,1-5H3;1H |
InChI Key |
MMXSHNFISDTKNX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=[N+]2C)C(=O)OCC)C)C.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



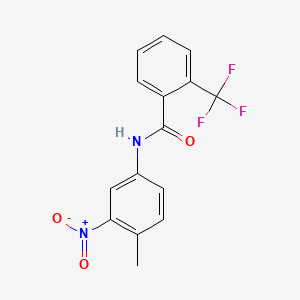
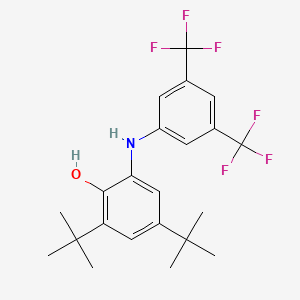
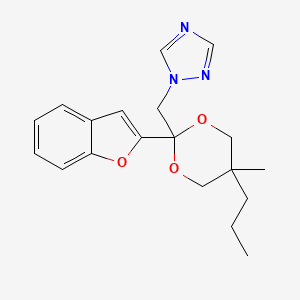

![Pyrazolo[3,4-b]azepine,1,4,5,6,7,8-hexahydro-1-methyl-3-(1-methyl-4-piperidinyl)-(9ci)](/img/structure/B13771931.png)

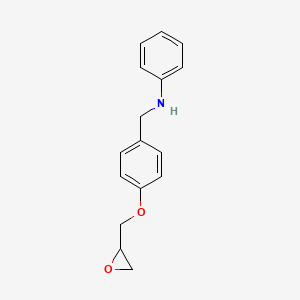

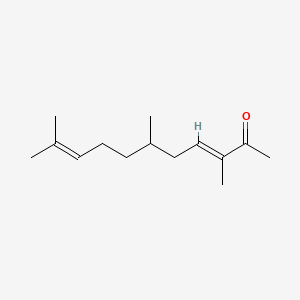


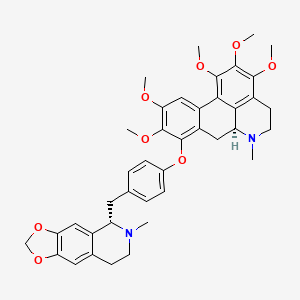
![[2-(3,5-Dimethylphenoxy)ethylamino]azanium chloride](/img/structure/B13771997.png)
